molecular formula C25H23NO5S B15106476 N-benzyl-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-benzyl-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B15106476
M. Wt: 449.5 g/mol
InChI Key: NDTCCGPSSZPCTL-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that belongs to the class of oxathiine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a phenyl group attached to a dihydro-1,4-oxathiine ring system. The presence of the carboxamide and dioxide functionalities further adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxathiine Ring: The oxathiine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl and Methoxyphenyl Groups: The benzyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions using benzyl halides and methoxyphenyl halides, respectively.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the oxathiine derivative with an appropriate amine under dehydrating conditions.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the oxathiine ring to introduce the dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds within the molecule.

    Substitution: The benzyl and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Benzyl halides, methoxyphenyl halides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N-benzyl-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects through the inhibition or activation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

N-benzyl-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can be compared with other oxathiine derivatives, such as:

    N-benzyl-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide: Lacks the dioxide functionality.

    This compound: Contains different substituents on the oxathiine ring.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.

Properties

Molecular Formula

C25H23NO5S

Molecular Weight

449.5 g/mol

IUPAC Name

N-benzyl-N-(4-methoxyphenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C25H23NO5S/c1-30-22-14-12-21(13-15-22)26(18-19-8-4-2-5-9-19)25(27)23-24(20-10-6-3-7-11-20)32(28,29)17-16-31-23/h2-15H,16-18H2,1H3

InChI Key

NDTCCGPSSZPCTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4

Origin of Product

United States

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